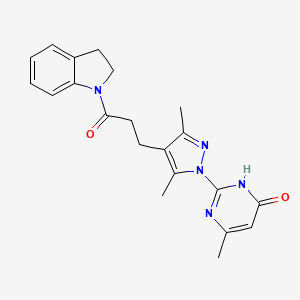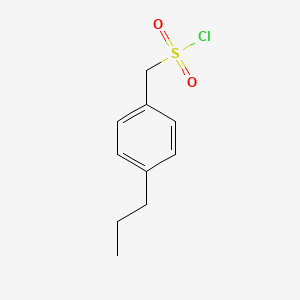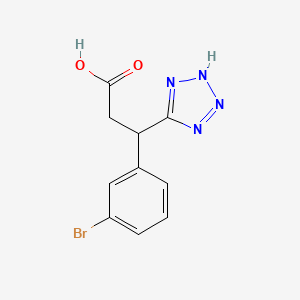
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid, also known as 3-BTP, is a novel organic compound that has recently been studied for its potential applications in the fields of scientific research and laboratory experiments. 3-BTP is a derivative of propanoic acid and is characterized by its unique bromophenyl ring structure and its 1H-1,2,3,4-tetrazol-5-yl group. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The research by Kumarasinghe, Hruby, and Nichol (2009) presents the synthesis of a compound similar to 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid. Their work highlights the challenges in identifying regioisomers and emphasizes the role of single-crystal X-ray analysis for unambiguous structure determination. This indicates the compound's potential in detailed structural studies and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Organic Chemistry and Synthesis
Organic Synthesis : Seed, Sonpatki, and Herbert (2003) discuss the synthesis of 3‐(4‐Bromobenzoyl)Propanoic Acid, demonstrating the relevance of similar bromophenyl propanoic acids in organic synthesis. This points to the potential use of the specified compound in synthetic organic chemistry (Seed, Sonpatki, & Herbert, 2003).
Synthesis of Related Compounds : Deng Yong's (2010) research on the synthesis of 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid shows the utility of similar compounds in the synthesis of complex organic structures, indicating a similar potential application for the compound (Deng Yong, 2010).
Biological and Pharmacological Research
- Exploration in Natural Products : Zhao et al. (2004) explore bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid. This suggests possible applications in the study of natural products and their biological activities (Zhao et al., 2004).
Materials Science and Engineering
- Applications in Solar Cell Engineering : Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, highlighting the role of similar compounds in developing efficient solar technologies. This indicates potential applications in materials science and solar energy research (Kim et al., 2006).
Environmental Science
- CO2 Reduction Catalysis : Bhugun, Lexa, and Savéant (1996) study the catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins. Compounds like 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially play a role in similar catalytic processes, aiding in environmental efforts to reduce CO2 emissions (Bhugun, Lexa, & Savéant, 1996).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKQQONNXXHXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




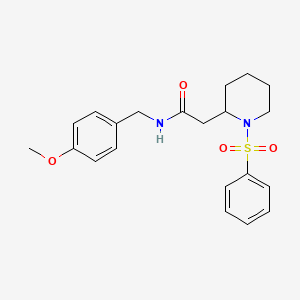
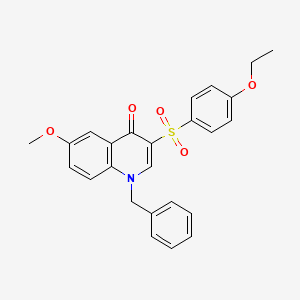

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)
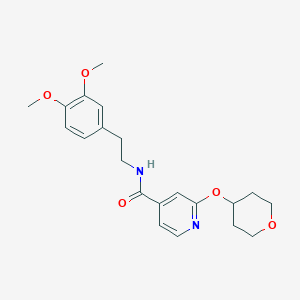
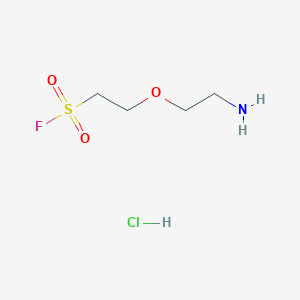
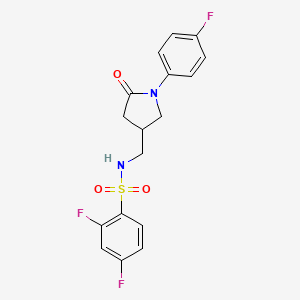
![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)
